



Application Note: ¹H NMR Spectroscopic Analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride

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Compound of Interest		
Compound Name:	2-(Aminomethyl)-4-methylphenol hydrochloride	
Cat. No.:	B1384072	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted spectral data for the characterization of **2-(Aminomethyl)-4-methylphenol hydrochloride** using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

2-(Aminomethyl)-4-methylphenol is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. As part of its structural elucidation and quality control, ¹H NMR spectroscopy is an indispensable tool. When protonated to its hydrochloride salt, the compound's solubility and electronic properties are altered, leading to characteristic changes in its ¹H NMR spectrum. The protonation of the primary amine to an ammonium salt (-NH₃+) causes significant deshielding (a downfield shift) of adjacent protons, particularly the benzylic methylene group. This application note presents a predicted ¹H NMR spectrum for the hydrochloride salt in Dimethyl Sulfoxide-d₆ (DMSO-d₆) and a standard protocol for sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data



The following table summarizes the predicted ¹H NMR data for **2-(Aminomethyl)-4-methylphenol hydrochloride**. The chemical shifts are estimated based on the analysis of similar structures and known substituent effects in a DMSO-d₆ solvent. The proton labeling corresponds to the structure shown in Figure 1.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-a (CH₃)	~ 2.25	Singlet (s)	3H
H-b (-CH ₂ -)	~ 4.05	Singlet (s)	2H
H-c (Ar-H)	~ 6.80	Doublet (d)	1H
H-d (Ar-H)	~ 7.00	Doublet (d)	1H
H-e (Ar-H)	~ 7.10	Singlet (s)	1H
H-f (-NH ₃ +)	~ 8.40	Broad Singlet (br s)	3H
H-g (-OH)	~ 9.80	Broad Singlet (br s)	1H

Note: The chemical shifts of exchangeable protons (-NH₃+ and -OH) can vary significantly depending on concentration, temperature, and residual water content in the solvent.

Structural Diagram and Proton Assignments

The diagram below illustrates the chemical structure of **2-(Aminomethyl)-4-methylphenol hydrochloride** with protons labeled for clear assignment in the corresponding spectral data table.

Figure 1. Structure of **2-(Aminomethyl)-4-methylphenol hydrochloride**

Experimental Protocol

This section outlines the standard operating procedure for acquiring a high-quality ¹H NMR spectrum of **2-(Aminomethyl)-4-methylphenol hydrochloride**.

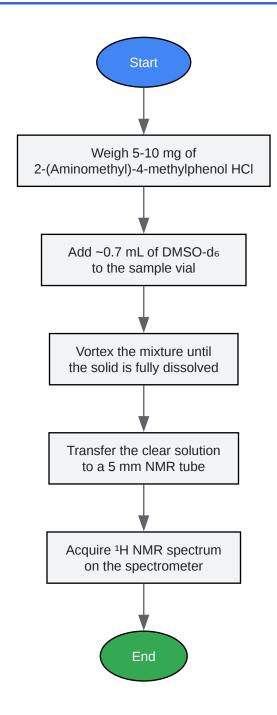
- 4.1. Materials and Equipment
- 2-(Aminomethyl)-4-methylphenol hydrochloride sample



- NMR tube (5 mm diameter)
- Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.8% D
- Pipette or syringe
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)
- 4.2. Sample Preparation Workflow

The following diagram illustrates the workflow for preparing the NMR sample.





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Figure 2. NMR Sample Preparation Workflow

4.3. Step-by-Step Procedure

Weighing the Sample: Accurately weigh approximately 5-10 mg of the 2-(Aminomethyl)-4-methylphenol hydrochloride sample directly into a small, clean, and dry glass vial.



- Solvent Addition: Using a clean pipette or syringe, add approximately 0.7 mL of DMSO-d₆ to the vial containing the sample.
- Dissolution: Cap the vial and vortex the mixture for 1-2 minutes. Visually inspect the solution to ensure that all solid material has completely dissolved. Gentle warming may be applied if dissolution is slow.
- Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
 Ensure the solution height is adequate for the instrument's detector (typically ~4-5 cm).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain a flat baseline.
 - \circ Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.
 - Integrate all signals and analyze the chemical shifts and coupling patterns.

Conclusion

The provided data and protocol offer a comprehensive guide for the ¹H NMR analysis of **2-** (Aminomethyl)-4-methylphenol hydrochloride. The predicted spectrum highlights the key structural features of the molecule, particularly the downfield shifts indicative of amine protonation. Following the detailed experimental workflow will enable researchers to obtain high-quality, reproducible spectra for structural verification and purity assessment.



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